molecular formula C12H9F3N2O2 B025830 1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde CAS No. 109925-42-0

1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

Cat. No. B025830
M. Wt: 270.21 g/mol
InChI Key: JDLPKSIFGPLXAU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde often involves multi-step reactions, utilizing versatile intermediates like pyrazole-4-carbaldehyde derivatives. A typical approach might involve the Vilsmeier-Haack reaction, a valuable method in forming aldehyde groups on heterocyclic compounds. For instance, novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes have been synthesized using the Vilsmeier-Haack reagent, showcasing the adaptability of this method in introducing complex substituents onto the pyrazole ring (Hu, Ge, Ding, & Zhang, 2010).

Molecular Structure Analysis

X-ray crystallography is a common technique for determining the molecular structure of compounds like 1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde. For a related compound, the crystal structure analysis revealed that the aldehydic fragment is almost coplanar with the adjacent pyrazole ring, indicating a certain rigidity in the molecular structure which could influence its reactivity and interaction with other molecules (Xu & Shi, 2011).

Chemical Reactions and Properties

Pyrazole derivatives, including 1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde, participate in a variety of chemical reactions, reflecting their chemical properties. They can undergo nucleophilic substitution, cycloaddition, and cyclocondensation reactions, offering pathways to a wide range of further derivatives. Such versatility is highlighted in the synthesis of 6-(Trifluoromethyl)-2,4,5,6-tetrahydropyrazolo[3,4-b]pyran derivatives, demonstrating the reactivity of pyrazole carbaldehydes in one-pot, multi-component reactions (Li, Song, Li, Xing, Peng, & Zhu, 2007).

Physical Properties Analysis

The physical properties of such compounds can be influenced by their molecular structure, particularly the presence of the trifluoromethyl group and the phenoxy substituent. These groups can affect the compound's solubility, melting point, and stability. Although specific data on 1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde are not provided, similar compounds have been studied for their solvatochromic behavior, indicating how solvent polarity can affect their optical properties (Singh et al., 2013).

Scientific Research Applications

Antimicrobial and Antioxidant Potential

The research on derivatives of 1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde demonstrates significant antimicrobial and antioxidant activities. For instance, the synthesis of new 1,2,3-triazolyl pyrazole derivatives via a Vilsmeier–Haack reaction approach has been shown to produce compounds with broad-spectrum antimicrobial activities and moderate to good antioxidant activities. These compounds, characterized by various spectroscopic methods, have shown promising results against bacterial and fungal strains, supported further by in silico molecular docking studies suggesting their potential as good inhibitors of the E. coli MurB enzyme (Bhat et al., 2016).

Synthesis and Structural Analysis

The synthesis and crystal structure of related pyrazole derivatives have been extensively studied, providing insights into their structural characteristics and potential applications in various fields of chemistry and biology. For instance, the synthesis and crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde reveal detailed information about its molecular configuration, which could be pivotal for further modifications and applications in the design of new compounds with desired biological or chemical properties (Xu & Shi, 2011).

Novel Syntheses Approaches

There's a focus on novel synthesis approaches that utilize 1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde as a precursor or intermediate for the development of various derivatives. These approaches aim at enhancing the efficiency, yield, and applicability of the compounds in different scientific applications. For example, the development of new thiazoles as antioxidant additives for Egyptian lubricating oils showcases the utility of pyrazole derivatives in industrial applications, enhancing the performance and longevity of lubricating oils (Amer et al., 2011).

Chemical Synthesis and Characterization

The chemical synthesis and characterization of various derivatives of 1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde contribute to a deeper understanding of their chemical behaviors and potential uses. The synthesis of novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes using the Vilsmeier-Haack reagent, and their structural confirmation via spectroscopic methods and X-ray crystallography, exemplify the advancements in chemical synthesis techniques and the exploration of these compounds' properties (Hu et al., 2010).

Safety And Hazards

The safety data sheet for a similar compound, “1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride”, indicates that it may cause skin burns, eye damage, and respiratory irritation . It’s important to handle this compound with appropriate safety measures, including wearing protective clothing and working in a well-ventilated area .

properties

IUPAC Name

1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2/c1-17-11(19-8-5-3-2-4-6-8)9(7-18)10(16-17)12(13,14)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDLPKSIFGPLXAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C=O)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379567
Record name 1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

CAS RN

109925-42-0
Record name 1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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